molecular formula C18H23N3O4S B4878587 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide

3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No. B4878587
M. Wt: 377.5 g/mol
InChI Key: KRVDNQIDPZNJOQ-UHFFFAOYSA-N
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Description

3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide, also known as AMTB, is a chemical compound that has been widely studied for its potential use as a research tool in the field of neuroscience. This compound is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in the perception of pain and other sensory stimuli.

Scientific Research Applications

3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide has been used extensively in scientific research as a tool for studying the TRPA1 ion channel. This ion channel is involved in the perception of pain and other sensory stimuli, making it an important target for the development of new pain medications. By selectively blocking the TRPA1 channel, 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide can be used to investigate the role of this channel in various physiological and pathological conditions.

Mechanism of Action

3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide selectively blocks the TRPA1 ion channel by binding to a specific site on the channel protein. This prevents the channel from opening in response to various stimuli, including heat, cold, and certain chemicals. By blocking the TRPA1 channel, 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide can reduce the perception of pain and other sensory stimuli.
Biochemical and Physiological Effects:
3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide has been shown to have a number of biochemical and physiological effects in various animal models. For example, 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide has been shown to reduce pain and inflammation in models of arthritis and neuropathic pain. Additionally, 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide has been shown to reduce the severity of seizures in models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide in lab experiments is its selectivity for the TRPA1 ion channel. This allows researchers to study the specific effects of blocking this channel without interfering with other ion channels or receptors. However, one limitation of using 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide is its relatively short half-life in vivo, which can make it difficult to achieve sustained effects.

Future Directions

There are many potential future directions for research on 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide and the TRPA1 ion channel. For example, researchers could investigate the role of this channel in various types of pain and other sensory disorders, as well as its potential as a target for new pain medications. Additionally, researchers could explore the potential use of 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies could be conducted to better understand the pharmacokinetics and pharmacodynamics of 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide in vivo, which could help to optimize its use in future research.

Synthesis Methods

The synthesis of 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid to form 4-methyl-N-(5-methyl-3-isoxazolyl)benzamide. This intermediate is then reacted with azepane-1-sulfonyl chloride to form the final product, 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-13-7-8-15(18(22)19-17-11-14(2)25-20-17)12-16(13)26(23,24)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVDNQIDPZNJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide

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